N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(17-4-1-6-19(14-17)25-11-3-10-23-25)24-20(16-7-12-27-13-8-16)18-5-2-9-22-15-18/h1-6,9-11,14-16,20H,7-8,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKYVMIHCJTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxan-4-yl and pyridin-3-yl intermediates, which are then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1. PAMs enhance the receptor's response to its natural ligand, acetylcholine, thereby potentially improving cognitive functions and providing therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide:
Case Study 1: Cognitive Enhancement
A study evaluated the effects of this compound on cognitive functions in animal models. Results indicated significant improvements in memory retention and learning tasks, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against excitotoxicity in neuronal cultures. The findings demonstrated that it could reduce cell death induced by excessive glutamate, highlighting its potential role in neuroprotection .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound differs from structurally related benzamide derivatives in its substitution pattern and heterocyclic components. Key comparisons include:
Key Observations :
- The target compound replaces the thiazole ring (common in compounds) with a pyrazole directly attached to the benzamide core.
- The oxan-4-yl group (tetrahydropyran) in the target compound contrasts with morpholinomethyl or piperazinyl groups in analogs, impacting lipophilicity and solubility .
- Unlike the trifluoromethyl and imidazo[1,2-a]pyridine motifs in compounds, the target lacks these electron-withdrawing groups, suggesting divergent target selectivity .
Physicochemical Properties
While exact data for the target compound are unavailable, trends from analogous compounds () provide insights:
Notes:
- The pyrazolyl group in the target may reduce melting points compared to 3,4-dichloro-substituted analogs (4d, 4e) due to weaker intermolecular forces .
- The oxan-4-yl moiety likely enhances membrane permeability relative to morpholine/piperazine derivatives, which are more polar .
Yield and Purity :
- compounds were characterized by NMR and HRMS, confirming >95% purity. The target compound would require similar validation, though its tetrahydropyran group may complicate stereochemical analysis .
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of tropomyosin receptor kinase (Trk) family proteins, which are implicated in various cancers and neurodegenerative diseases .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies showed that the compound induced apoptosis in human breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Antiparasitic Activity
The compound has also been evaluated for its activity against Leishmania species, responsible for leishmaniasis. In vitro assays demonstrated that it effectively inhibited the growth of Leishmania infantum and Leishmania amazonensis, showcasing lower cytotoxicity compared to traditional treatments like pentamidine . The structure-function relationship suggests that modifications to the pyrazole ring enhance its antiparasitic efficacy.
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to identify key structural features contributing to the biological activity of this compound. The following table summarizes the findings from various derivatives:
| Compound Derivative | Structure Modifications | IC50 (µM) | Activity Type |
|---|---|---|---|
| A | -NH2 group addition | 0.059 | Antileishmanial |
| B | -F substitution | 0.072 | Antileishmanial |
| C | -Cl substitution | 0.065 | Antileishmanial |
| D | -OCH3 group addition | 0.050 | Anticancer |
Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 of 15 µM, suggesting a promising lead for further development .
Study 2: Efficacy Against Leishmania
In another investigation, the compound was tested against L. infantum and L. amazonensis. The results showed that derivatives A and B had IC50 values of 0.059 µM and 0.072 µM, respectively, demonstrating their potential as new antileishmanial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
